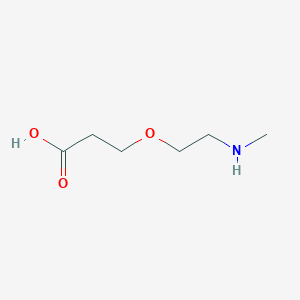

Methylamino-PEG1-acid

説明

特性

IUPAC Name |

3-[2-(methylamino)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methylamino-PEG1-acid structure and molecular weight.

This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular properties, and general methodologies for its characterization and application in bioconjugation.

Core Properties of this compound

This compound is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal methylamine (B109427) group and a carboxylic acid group, making it a valuable tool for covalently linking molecules. The PEG spacer enhances the solubility and bioavailability of conjugated molecules.[1] It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₃ | [4][5] |

| Molecular Weight | 147.17 g/mol | [4][5] |

| Alternate Molecular Weight | 147.2 g/mol | [6] |

| CAS Number | 1367918-21-5 | |

| Purity (Typical) | ≥98% | [6] |

Chemical Structure and Reactivity

The structure of this compound features a single ethylene (B1197577) glycol unit flanked by a methylamine and a propanoic acid. This bifunctional nature allows for sequential or orthogonal conjugation strategies. The methylamine group can react with entities like carboxylic acids and carbonyls, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activating agents such as EDC or HATU.[1]

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed proprietary synthesis and purification protocols for this compound are not publicly available. However, this section outlines general experimental methodologies for the quality control and characterization of PEGylated compounds, which are applicable to this compound.

Purity and Content Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for assessing the purity of PEGylated molecules and quantifying their content.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used. For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

-

Column: A C8 or C18 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the compound.

-

Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 210-220 nm for amide bonds) or by CAD/ELSD.

-

Quantification: The concentration of the sample can be determined by comparing its peak area to a standard curve generated from samples of known concentrations.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

-

Sample Preparation: The sample is typically dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and infused into the mass spectrometer.

-

Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

General Protocol for Bioconjugation

The following is a general procedure for conjugating an amine-containing molecule to this compound.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group.

-

Allow the reaction to proceed at room temperature for approximately 15-30 minutes.

-

-

Conjugation to an Amine-Containing Molecule:

-

Dissolve the amine-containing target molecule in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH of 7.2-7.5.

-

Add the activated this compound solution to the solution of the target molecule.

-

Allow the reaction to proceed for a few hours at room temperature or overnight at 4°C.

-

-

Purification: The resulting conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Quality Control and Workflow Visualization

A robust quality control workflow is essential to ensure the identity, purity, and functionality of this compound. The following diagram illustrates a typical quality control workflow.

Caption: A logical workflow for the quality control of this compound.

The following diagram illustrates a typical bioconjugation reaction pathway using this compound.

Caption: A simplified signaling pathway for a bioconjugation reaction.

References

- 1. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 6. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]

Technical Guide: Synthesis and Purification of Methylamino-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Methylamino-PEG1-acid, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is based on a three-step sequence involving a Williamson ether synthesis, followed by ester hydrolysis and final deprotection of the amine. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The described methods are intended to equip researchers with the necessary information to produce high-purity this compound for research and drug development applications.

Introduction

This compound, also known as 3-(2-(methylamino)ethoxy)propanoic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative containing a secondary amine and a terminal carboxylic acid. This heterobifunctional architecture makes it a valuable building block in bioconjugation and medicinal chemistry. In particular, its application as a linker in PROTACs has gained significant attention. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ligase ligand. This guide outlines a robust and reproducible laboratory-scale synthesis and purification of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, commencing with the commercially available N-Boc-N-methyl-2-aminoethanol. The overall synthetic scheme is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-(N-Boc-N-methylamino)ethoxy)propanoate

This step involves the alkylation of the hydroxyl group of N-Boc-N-methyl-2-aminoethanol with ethyl 3-bromopropanoate via a Williamson ether synthesis.

Materials:

-

N-Boc-N-methyl-2-aminoethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl 3-bromopropanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-N-methyl-2-aminoethanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.

Step 2: Synthesis of 3-(2-(N-Boc-N-methylamino)ethoxy)propanoic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 3-(2-(N-Boc-N-methylamino)ethoxy)propanoate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Boc Deprotection)

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

-

3-(2-(N-Boc-N-methylamino)ethoxy)propanoic acid

-

Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane (B91453)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure (using TFA):

-

Dissolve the Boc-protected acid from Step 2 (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

Procedure (using HCl in Dioxane):

-

Dissolve the Boc-protected acid from Step 2 (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or dioxane).

-

Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting hydrochloride salt can be purified as described in the next section.

Purification

Due to its zwitterionic nature at neutral pH and high polarity, the purification of this compound can be challenging. A combination of techniques may be necessary to achieve high purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying amino acids.

-

Stationary Phase: A strong cation exchange resin (e.g., Dowex 50W series) in the H⁺ form.

-

Loading: Dissolve the crude product (as the HCl or TFA salt) in water and load it onto the column.

-

Washing: Wash the column with deionized water to remove any neutral or anionic impurities.

-

Elution: Elute the product using a gradient of aqueous ammonia (B1221849) (e.g., 0.1 to 2 M). The zwitterionic product will be displaced from the resin as the pH increases.

-

Isolation: Collect the fractions containing the product (can be monitored by TLC with ninhydrin (B49086) staining), pool them, and remove the volatile ammonium hydroxide by lyophilization or evaporation under reduced pressure to obtain the pure zwitterionic product.

Reversed-Phase Chromatography

For less polar impurities, reversed-phase chromatography can be employed.

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an acidic modifier like 0.1% TFA or formic acid to ensure the amine is protonated and the carboxylic acid is in its neutral form.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. The values are estimates based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Ether Synthesis | Step 2: Ester Hydrolysis | Step 3: Boc Deprotection | Purification (Overall) |

| Reactant Ratios (eq) | N-Boc-N-methyl-2-aminoethanol (1.0), NaH (1.2), Ethyl 3-bromopropanoate (1.1) | Ester (1.0), LiOH (2.0) | Boc-protected acid (1.0), TFA or HCl (excess) | - |

| Reaction Time (h) | 12 - 16 | 2 - 4 | 1 - 2 | - |

| Temperature (°C) | 0 to RT | RT | RT | - |

| Solvent(s) | Anhydrous THF | THF/H₂O | DCM or Dioxane | Water, Acetonitrile |

| Typical Yield (%) | 70 - 85 | 90 - 98 | > 95 (crude) | 80 - 90 |

| Purity (by LC-MS) | > 95% (after column) | > 95% | > 90% (crude) | > 98% |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route is robust and utilizes readily available starting materials. The purification strategy, employing ion-exchange chromatography, is well-suited for isolating the polar, zwitterionic final product in high purity. By following these protocols, researchers and drug development professionals can efficiently produce this valuable linker for their applications in PROTAC development and other areas of bioconjugation chemistry. Careful execution of the experimental procedures and optimization of the purification conditions will ensure the successful synthesis of high-quality this compound.

A Technical Guide to the Application of Methylamino-PEG1-acid in Biotechnology

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methylamino-PEG1-acid, a versatile heterobifunctional linker, and its core applications in modern biotechnology. We explore its role in covalent bioconjugation and the surface functionalization of nanomaterials, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound

This compound (CAS: 1367918-21-5) is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a hydrophilic, heterobifunctional linker.[1][2] Its structure consists of a secondary methylamino group (-NHCH₃) at one terminus and a carboxylic acid (-COOH) at the other, separated by a single ethylene (B1197577) glycol unit.[3] This configuration is pivotal for its function in bioconjugation, allowing for the covalent and controlled linkage of two different molecules, such as a protein to a drug or a nanoparticle to a targeting ligand.[1][3]

The primary advantages of using this compound include:

-

Enhanced Solubility: The hydrophilic PEG spacer can increase the aqueous solubility of hydrophobic molecules to which it is conjugated.[2]

-

Biocompatibility: PEG linkers are well-established for reducing the immunogenicity of conjugated molecules and prolonging their circulation time in vivo.[1]

-

Controlled Conjugation: The distinct reactivity of the terminal amine and carboxyl groups allows for directed, stepwise conjugation, minimizing undesirable side reactions.[2][3]

Its applications are prominent in the development of antibody-drug conjugates (ADCs), PROTACs, and the modification of peptides and nanoparticles for improved therapeutic and diagnostic performance.[1][4]

Core Application: Covalent Bioconjugation

One of the principal uses of this compound is in the covalent coupling of biomolecules. The standard and most efficient method for this is the two-step carbodiimide (B86325) reaction, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This process forms a stable amide bond between a carboxyl group and a primary or secondary amine.

2.1 Principle of EDC/NHS Coupling Chemistry

The reaction proceeds in two main stages:

-

Activation: EDC reacts with a carboxyl group (either on the target molecule or on the linker) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6] The addition of NHS or Sulfo-NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester, which can be preserved for subsequent reaction.[5][7] This activation step is most efficient at a slightly acidic pH (4.5–6.0).[6][7]

-

Conjugation: The NHS ester reacts with an amine group (primary or, in this case, the secondary methylamino group) to form a stable covalent amide bond, releasing the NHS byproduct. This step is most efficient at a physiological or slightly basic pH (7.2–8.5).[6][7]

This two-step process is crucial as it prevents the self-polymerization of molecules that contain both carboxyl and amine groups.[8]

2.2 General Experimental Workflow

The following diagram illustrates the workflow for conjugating a carboxyl-containing protein (Protein 1) to an amine-containing molecule (Molecule 2) using this compound as the linker. In this scenario, the linker's carboxyl group is first activated and then reacted with the amine on Molecule 2. The resulting conjugate now has a free methylamino group, which can be coupled to the activated carboxyls on Protein 1.

2.3 Detailed Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

This protocol describes a general method for conjugating a molecule with a free carboxyl group (Molecule 1) to a molecule with a free primary amine (Molecule 2), using this compound as the linker. This protocol assumes Molecule 1 is activated first.

Materials:

-

Molecule 1 (containing -COOH)

-

Molecule 2 (containing -NH₂)

-

This compound HCl salt

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2[7]

-

Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.5[7]

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive.[5][7]

-

Activation of Molecule 1:

-

Removal of Excess Reagents (Crucial for Two-Step Process):

-

Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step prevents EDC from reacting with carboxyl groups on Molecule 2.[6]

-

-

Conjugation to this compound:

-

Purification of Intermediate: Purify the Molecule 1-Linker conjugate using a desalting column or dialysis to remove unreacted linker. The resulting conjugate now has a free methylamino group.

-

Conjugation to Molecule 2: The process can now be repeated in the reverse orientation. Activate the carboxyl groups on a separate batch of Molecule 1 (or a different carboxylated molecule) as in Step 2, and then react it with the free methylamino group of the purified Molecule 1-Linker conjugate from Step 5.

-

Quenching: Add Quenching Solution to the final reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any remaining NHS esters.[6][7]

-

Final Purification: Purify the final bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

2.4 Quantitative Data: Effect of Short PEG Linkers on Conjugation

The efficiency of a conjugation reaction can be influenced by factors such as steric hindrance and the length of the linker. While specific yield data for this compound is not widely published, studies on similar short PEG linkers provide valuable insights. Shorter linkers can sometimes result in lower conjugation yields compared to slightly longer ones, especially when conjugating bulky molecules.[9] However, they can also improve binding affinity in certain contexts.[10]

| Linker Length (Ethylene Glycol Units) | Target Protein | Conjugation Yield (%) | Key Observation |

| 1 (Analogous to PEG1) | Bovine Serum Albumin (BSA) | ~10% | The shortest linker showed the lowest yield due to potential steric hindrance from the polymer backbone.[9] |

| 3 | Bovine Serum Albumin (BSA) | ~24% | A modest increase in linker length more than doubled the conjugation efficiency.[9] |

| 1 (Analogous to PEG1) | β-Lactoglobulin (βLG) | ~9% | Similar to BSA, the shortest linker resulted in the lowest yield for this smaller protein.[9] |

| 6 | β-Lactoglobulin (βLG) | ~33% | Increasing the linker length steadily improved the conjugation yield.[9] |

| 4 / 8 | Panitumumab (Antibody) | 70 - 86% | Short PEG linkers (PEG4, PEG8) on an imaging agent resulted in high covalent binding to an antibody.[11] |

Table 1: Representative conjugation yields for proteins using short oligoethylene glycol linkers. Data is synthesized from studies to illustrate the impact of linker length.[9][11]

Core Application: Surface Functionalization of Nanomaterials

Modifying the surface of nanoparticles is critical for their use in drug delivery and diagnostics.[3] Unmodified nanoparticles are often prone to aggregation in physiological buffers and rapid clearance by the immune system.[3] this compound can be used to create a dense hydrophilic layer (PEGylation) on the nanoparticle surface, which confers several advantages.

3.1 Principle of Nanoparticle Functionalization

PEGylation with linkers like this compound improves the colloidal stability of nanoparticles and provides a "stealth" coating that reduces non-specific protein adsorption, thereby extending circulation half-life.[3] The terminal functional group not used for attachment to the nanoparticle remains available on the surface for subsequent conjugation of targeting ligands, drugs, or imaging agents.[12][13]

3.2 Logical Relationships in Surface Functionalization

The following diagram illustrates how this compound acts as a bridge to impart desirable properties to a core nanomaterial.

3.3 Detailed Experimental Protocol: Functionalizing Carboxylated Nanoparticles

This protocol provides a method for conjugating this compound to nanoparticles that have carboxyl groups on their surface (e.g., carboxylated PLGA or iron oxide nanoparticles) using EDC/Sulfo-NHS chemistry.

Materials:

-

Carboxylated nanoparticles (e.g., 10 mg/mL suspension)

-

This compound

-

EDC and Sulfo-NHS

-

Activation Buffer: 50 mM MES, pH 6.0[8]

-

Coupling Buffer: PBS, pH 7.4

-

Washing Buffer: PBS with 0.05% Tween-20[8]

-

Storage Buffer: Appropriate for the conjugated nanoparticles (e.g., PBS with a preservative)

Procedure:

-

Particle Preparation: Wash the carboxylated nanoparticles 2-3 times with Activation Buffer. Use centrifugation or magnetic separation to pellet the particles between washes. Resuspend in Activation Buffer to the initial concentration.[8]

-

Activation of Nanoparticle Surface:

-

Prepare fresh EDC/Sulfo-NHS solution in Activation Buffer.

-

Add the EDC/Sulfo-NHS mixture to the particle suspension. The optimal concentration must be determined empirically but can start at a significant molar excess relative to the estimated surface carboxyl groups.

-

Incubate for 15-30 minutes at room temperature with gentle rotation to activate the surface carboxyls.[8]

-

-

Washing: Remove excess EDC and Sulfo-NHS by washing the activated particles 2-3 times with Coupling Buffer. This step is critical to prevent unwanted side reactions.[8]

-

Conjugation:

-

Dissolve this compound in Coupling Buffer at a desired concentration.

-

Add the linker solution to the activated nanoparticle suspension.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[8]

-

-

Quenching and Final Washes:

-

Add a quenching buffer (e.g., 100 mM ethanolamine (B43304) or Tris) to block any unreacted sites on the nanoparticle surface.

-

Wash the functionalized nanoparticles 3-5 times with Washing Buffer to remove non-covalently bound linker and quenching agents.[8]

-

-

Final Resuspension and Characterization: Resuspend the final PEGylated nanoparticles in the appropriate Storage Buffer. Characterize the nanoparticles to confirm successful functionalization.

3.4 Quantitative Data: Characterization of Functionalized Nanoparticles

Successful surface functionalization is typically confirmed by measuring changes in the physicochemical properties of the nanoparticles, such as their size and surface charge.

| Parameter | Before Functionalization | After Functionalization with this compound | Rationale for Change |

| Hydrodynamic Diameter (DLS) | 150 nm | 165 nm | The addition of the PEG layer increases the overall hydrodynamic size of the nanoparticle. |

| Zeta Potential | -35 mV | -15 mV | The negative charge from surface carboxyl groups is partially neutralized by the amide bond formation and shielded by the neutral PEG layer, leading to a less negative surface charge. |

| Colloidal Stability (in PBS) | Aggregation observed < 1 hr | Stable > 24 hr | The hydrophilic PEG layer provides steric stabilization, preventing aggregation in high ionic strength buffers. |

| Surface Chemistry (FTIR/XPS) | Peak for C=O (carboxyl) | Appearance of new peaks for C-N (amide bond) | Spectroscopic methods can confirm the formation of the new covalent amide bond on the surface. |

Table 2: Typical characterization data for nanoparticles before and after surface functionalization. Values are illustrative and will vary based on the core material and reaction conditions.

References

- 1. cytodiagnostics.com [cytodiagnostics.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Multifunctional Surface Modification of Gold-stabilized Nanoparticles by Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 13. researchgate.net [researchgate.net]

The Strategic Role of Methylamino-PEG1-acid as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, plays a critical role in the efficacy and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a short-chain polyethylene (B3416737) glycol (PEG) based linker, and its function in the design and development of potent PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound is a bifunctional linker featuring a methylamino group at one terminus and a carboxylic acid at the other, separated by a single ethylene (B1197577) glycol unit. This structure imparts key characteristics beneficial for PROTAC design:

-

Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule. This is a crucial feature as many POI and E3 ligase ligands are hydrophobic, and improved solubility can enhance cell permeability and bioavailability.[1][2]

-

Flexibility: The single ethylene glycol unit provides a degree of rotational freedom, allowing the PROTAC to adopt a conformation conducive to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]

-

Defined Length: The short and well-defined length of the PEG1 linker allows for precise control over the distance between the two ligands, which is a critical parameter for optimizing degradation efficiency.[3][4]

-

Synthetic Tractability: The terminal amine and carboxylic acid groups provide convenient handles for covalent conjugation to POI and E3 ligase ligands through standard amide bond formation reactions.[5]

Data Presentation: Physicochemical Properties and Biological Activity

While specific data for a wide range of PROTACs utilizing the precise this compound linker is limited in publicly available literature, we can analyze a closely related analog to understand its impact. The PROTAC Arg-PEG1-Dasa utilizes a single PEG unit to link an arginine residue (acting as an E3 ligase recruiter) to the kinase inhibitor Dasatinib (a binder for the oncoprotein BCR-ABL).

| PROTAC Name | Linker Type | Target Protein | E3 Ligase Recruiter | DC50 | Dmax | Cell Viability (IC50) | Cell Line |

| Arg-PEG1-Dasa | PEG1 | BCR-ABL | Amino Acid (Arg) | 0.85 nM | >90% | 0.3595 nM | K562 |

Table 1: Biological Activity of a PROTAC with a Single PEG Unit Linker. DC50 represents the concentration required for 50% degradation of the target protein. Dmax is the maximum degradation achieved. IC50 is the concentration that inhibits cell viability by 50%.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway, which is aberrantly activated in chronic myeloid leukemia (CML), and the point of intervention by a BCR-ABL targeting PROTAC.

Caption: BCR-ABL signaling pathway and PROTAC-mediated degradation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC utilizing a linker like this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

How does Methylamino-PEG1-acid improve protein solubility and stability?

An In-depth Technical Guide: Enhancing Protein Solubility and Stability with Methylamino-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development for improving the therapeutic properties of proteins. This guide delves into the core mechanisms by which a specific, short-chain heterobifunctional linker, this compound, enhances protein solubility and stability. We will explore the physicochemical principles, present quantitative data from representative studies, provide detailed experimental protocols for conjugation and analysis, and visualize the underlying processes and workflows.

Introduction to this compound and PEGylation

This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit. One terminus is a carboxylic acid, and the other is a methylamino group[1][2]. In the context of protein modification, the carboxylic acid is the primary reactive group used for conjugation.

PEGylation is the process of covalently attaching PEG chains to molecules, most notably therapeutic proteins[3]. First demonstrated in the late 1970s, this technique has been shown to markedly improve the overall properties, stability, and pharmacokinetic profiles of proteins[4]. The core advantages conferred by PEGylation include enhanced aqueous solubility, increased thermal and proteolytic stability, reduced immunogenicity, and prolonged circulation half-life by reducing renal clearance[5][6][7].

Core Mechanisms of Improvement

The attachment of even a short PEG linker like this compound leverages two primary physicochemical principles: the formation of a hydration shell and the introduction of steric hindrance.

Improved Solubility

Proteins modified with PEG exhibit significantly increased aqueous solubility. This is attributed to the hydrophilic nature of the PEG chain[8]. The ether oxygen atoms along the PEG backbone form hydrogen bonds with water molecules, creating a structured "hydration shell" around the protein[3][9]. This shell effectively masks hydrophobic regions on the protein surface that might otherwise lead to aggregation in aqueous solutions, thereby increasing the molecule's overall hydrophilicity and solubility[8][10].

Enhanced Stability

PEGylation confers stability through multiple mechanisms, protecting the protein from both physical and chemical degradation.

-

Steric Hindrance: The conjugated PEG chain acts as a flexible, protective shield on the protein's surface[4][11][12]. This physical barrier sterically hinders intermolecular interactions, which is a key mechanism for preventing aggregation[13][14]. The same steric shielding effect reduces the access of proteolytic enzymes to the protein backbone, thus minimizing proteolytic degradation and increasing its functional lifetime[12][13].

-

Increased Hydrodynamic Radius: PEG chains are highly flexible and bind a significant number of water molecules (2-3 per ethylene oxide unit), causing them to occupy a large volume in solution[15][16]. This dramatically increases the protein's apparent size, or hydrodynamic radius, often by a factor of 5 to 10 times that of a globular protein with a comparable molecular weight[15][16][17]. This increased size is a critical factor in vivo, as it significantly reduces renal filtration, thereby prolonging the protein's circulation half-life[6][13].

-

Conformational Stability: PEGylation can enhance the intrinsic conformational stability of a protein[13][18]. By creating a localized hydrophilic environment and preventing aggregation, the PEG chain helps the protein maintain its native three-dimensional structure, making it more resistant to denaturation from thermal or chemical stress[5][19][20]. Studies have shown that PEGylated proteins often exhibit a greater ability to refold correctly after being exposed to denaturing conditions[21].

The following diagram illustrates the mechanistic benefits of conjugating a protein with this compound.

Quantitative Data on PEGylation Effects

While specific data for this compound is limited in public literature, the effects of PEGylation are well-documented. The following tables summarize representative quantitative data from studies on various proteins and PEG chain lengths, illustrating the magnitude of these improvements.

Table 1: Enhancement of Protein Stability

| Protein | Stress Condition | Parameter | Unmodified Protein | PEGylated Protein | Fold Improvement | Reference |

| Cytochrome c | 70°C Incubation | Half-life | 4.00 h | 9.05 h | 2.3x | [3] |

| α-Chymotrypsin | 45°C Incubation | Stability | Unstable | Increased stability | Qualitatively higher | [20] |

| Lysozyme | Melt Processing | Retained Activity | ~20% | ~95% | 4.8x | [19] |

Table 2: Changes in Physicochemical Properties

| Protein | PEG Size (kDa) | Parameter | Unmodified Protein Value | PEGylated Protein Value | Change | Reference |

| Human Serum Albumin | 20 | Hydrodynamic Radius | 7.8 nm | 50.7 nm | +550% | [17] |

| Human Serum Albumin | 5 | Hydrodynamic Radius | 7.8 nm (approx.) | 9.4 nm (approx.) | +20% | [15] |

| Human Serum Albumin | 10 | Hydrodynamic Radius | 7.8 nm (approx.) | 11.5 nm (approx.) | +48% | [15] |

| α-Chymotrypsin | 5 | Catalytic Turnover (kcat) | Baseline | Up to 50% decrease | -50% | [20] |

| Interferon α2a | 40 (branched) | Biological Activity | 100% | 7% | -93% | [10] |

Note: A decrease in biological activity can be a trade-off of PEGylation, often compensated for by the vastly extended circulation half-life[13].

Experimental Protocols

The following sections provide detailed methodologies for protein PEGylation using an acid-terminated PEG linker and for subsequent analysis of the conjugate.

Protocol: Protein Conjugation with this compound

This protocol describes the covalent attachment of a PEG-acid linker to primary amines (e.g., lysine (B10760008) residues) on a protein surface using carbodiimide (B86325) chemistry.

Materials:

-

Protein of interest in a non-amine buffer (e.g., PBS, MES)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

DMSO or DMF (for dissolving reagents)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of this compound, EDC, and NHS in DMSO or DMF.

-

Protein Preparation: Prepare the protein in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).

-

PEG-Acid Activation:

-

Conjugation Reaction:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer. This facilitates the reaction between the NHS-ester and the primary amines on the protein[22].

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters and cap the remaining reactive sites[22]. Incubate for 15 minutes.

-

Purification: Remove unreacted PEG linker, EDC/NHS byproducts, and any aggregated protein using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol: Characterization of PEGylated Protein

1. Assessment of Aggregation (SE-HPLC):

-

System: HPLC with a size-exclusion column suitable for the protein's molecular weight range.

-

Mobile Phase: A neutral pH buffer, such as 150 mM sodium phosphate, pH 7.0.

-

Procedure: Inject the purified PEGylated protein. Monitor the elution profile using UV absorbance (280 nm). An increase in the area of high-molecular-weight species compared to the unmodified protein indicates aggregation. A shift in the main peak to an earlier retention time confirms the increase in hydrodynamic size due to PEGylation[21].

2. Thermal Stability Assessment (Differential Scanning Calorimetry - DSC):

-

System: A differential scanning calorimeter.

-

Procedure:

-

Prepare samples of both the unmodified and PEGylated protein at the same concentration in the same buffer.

-

Scan a temperature range (e.g., 20°C to 100°C) at a controlled ramp rate (e.g., 1°C/min).

-

The midpoint of the unfolding transition (Tm) is determined from the peak of the heat capacity curve. An increase in Tm for the PEGylated protein indicates enhanced thermal stability[21].

-

3. Hydrodynamic Radius Measurement (Dynamic Light Scattering - DLS):

-

System: A DLS instrument.

-

Procedure:

-

Prepare samples of unmodified and PEGylated protein in a filtered, degassed buffer.

-

Acquire scattering data and use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh).

-

An increase in Rh for the PEGylated sample confirms successful conjugation and provides a quantitative measure of the size increase[16].

-

The diagram below outlines the general experimental workflow.

Conclusion

This compound, as part of the broader class of PEGylation reagents, offers a powerful tool for enhancing the physicochemical properties of therapeutic proteins. Through the fundamental principles of creating a hydration shell and providing steric hindrance, its conjugation to a protein can lead to marked improvements in solubility and stability against thermal, chemical, and proteolytic degradation. While often accompanied by a reduction in specific activity, the benefits of reduced aggregation and a significantly longer in-vivo half-life frequently result in a more effective and patient-compliant therapeutic product. The protocols and data presented here provide a foundational guide for researchers looking to implement and evaluate this critical bioconjugation strategy.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]

- 3. nhsjs.com [nhsjs.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. nhsjs.com [nhsjs.com]

- 9. researchgate.net [researchgate.net]

- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]

- 13. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steric repulsion forces contributed by PEGylation of interleukin-1 receptor antagonist (rhIL-1ra) reduce gelation and aggregation at the silicone oil-water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. broadpharm.com [broadpharm.com]

- 23. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Bioconjugation with Methylamino-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of bioconjugation utilizing Methylamino-PEG1-acid. This bifunctional linker is a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound

This compound is a short, hydrophilic linker possessing two distinct reactive functional groups: a secondary methylamino group (-NHCH₃) and a terminal carboxylic acid (-COOH).[1][2] These groups enable the sequential or orthogonal conjugation of two different molecules. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility in aqueous media, a beneficial property for bioconjugation reactions.[2]

Key Features:

-

Bifunctionality: Allows for the coupling of two different molecular entities.

-

Hydrophilicity: The PEG spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.[2]

-

Defined Length: The short, single PEG unit provides a precise and consistent spacing between the conjugated molecules.

Chemical Structure:

Bioconjugation Reactions

The two functional groups of this compound, the methylamino group and the carboxylic acid, can participate in various bioconjugation reactions.

Carboxylic Acid Activation and Amine Coupling

The carboxylic acid moiety can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). A common and efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

-

Activation Step: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide (B86325) and minimize hydrolysis of the active intermediate.[3]

-

Coupling Step: The NHS ester readily reacts with a primary amine-containing molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[3]

Methylamino Group Reactions

The secondary methylamino group can be conjugated to other molecules through several methods:

-

Amide Bond Formation: The methylamino group can react with an activated carboxylic acid (e.g., an NHS ester) on a target molecule to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7-9.[4] Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple a carboxylic acid to the secondary amine.[3][5][6][7]

-

Reductive Amination: The methylamino group can react with an aldehyde or ketone on a target molecule to form an imine or enamine, which is then reduced to a stable amine linkage using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8]

Quantitative Data Summary

The efficiency of bioconjugation reactions with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the primary conjugation chemistries.

| Parameter | Carboxylic Acid Activation (EDC/NHS) | Amine Coupling (to NHS ester) |

| Optimal pH Range | 4.5 - 6.0[3] | 7.0 - 8.5[3] |

| Commonly Used Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[3] | PBS (Phosphate-Buffered Saline) |

| Typical Reaction Time | 15 - 60 minutes | 2 hours to overnight |

| Typical Molar Excess of Reagents | 2-10 fold excess of EDC/NHS over carboxylic acid | 1.5-5 fold excess of amine over NHS ester |

| Parameter | Methylamino Group Reaction (with NHS ester) | Methylamino Group Reaction (HATU coupling) |

| Optimal pH Range | 7.0 - 9.0 | Not strictly pH-dependent, typically performed in aprotic solvents |

| Commonly Used Buffer/Solvent | PBS or Bicarbonate buffer | DMF (Dimethylformamide) or DMA (Dimethylacetamide) |

| Typical Reaction Time | 2 hours to overnight | 1 - 4 hours |

| Typical Molar Excess of Reagents | 1.5-5 fold excess of NHS ester over methylamine | 1.1-1.5 fold excess of HATU and base over carboxylic acid |

Experimental Protocols

Protocol for Conjugating a Protein to a Small Molecule using this compound

This protocol describes the conjugation of a protein (containing primary amines) to a small molecule drug (containing a carboxylic acid) using this compound as the linker.

Materials:

-

Protein solution in PBS, pH 7.4

-

Small molecule drug with a carboxylic acid group

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Desalting column

Procedure:

-

Step 1: Activation of the Small Molecule Drug

-

Dissolve the small molecule drug and a 1.5-fold molar excess of this compound in anhydrous DMSO.

-

Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

-

Incubate the reaction for 15 minutes at room temperature.

-

-

Step 2: Conjugation to the Protein

-

Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4).

-

Pass the activated small molecule-PEG linker solution through the desalting column to remove excess EDC and Sulfo-NHS, collecting the eluate containing the activated linker.

-

Immediately add the eluate to the protein solution at a 10-fold molar excess of the activated linker to the protein.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Step 3: Quenching the Reaction

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

-

Step 4: Purification of the Conjugate

-

Purify the protein-PEG-small molecule conjugate from unreacted components using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.

-

-

Step 5: Characterization

Visualizations

Experimental Workflow for Bioconjugation

PROTAC-Mediated Degradation of a Target Kinase in the PI3K/AKT/mTOR Pathway

PROTACs synthesized with linkers like this compound can be designed to target specific kinases in signaling pathways, leading to their degradation and subsequent pathway modulation. The diagram below illustrates a hypothetical PROTAC targeting a kinase within the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a versatile and valuable tool for bioconjugation in drug discovery and development. Its well-defined structure and dual reactivity allow for the precise and efficient linking of various molecular entities. Understanding the fundamental principles of its reactivity and the optimization of reaction conditions are crucial for the successful synthesis of novel bioconjugates with desired therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their bioconjugation strategies.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 8. PROTAC Linker | TargetMol [targetmol.com]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EDC/NHS Coupling with Methylamino-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of a carboxyl-containing molecule to Methylamino-PEG1-acid utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed in bioconjugation to link proteins, peptides, antibodies, or other molecules to PEGylated linkers for various applications in research and drug development. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, can enhance the solubility and reduce steric hindrance of the resulting conjugate.[1][2]

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.[1] First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This unstable intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This ester subsequently reacts with the primary amine of this compound to form a covalent amide linkage, releasing NHS.[1]

Materials and Reagents

| Reagent/Material | Recommended Specifications | Storage |

| Molecule with Carboxyl Group | Purified protein, peptide, or other molecule | Store as recommended for the specific molecule |

| This compound | High purity | Store desiccated at -20°C |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | Store desiccated at -20°C[1] |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | High Purity | Store desiccated at -20°C[1] |

| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[1] | 4°C |

| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5; or 0.1 M Sodium Phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5 | Room Temperature |

| Quenching Buffer | 1 M Tris-HCl, pH 8.5; or 1 M Hydroxylamine, pH 8.5; or 1 M Glycine | 4°C |

| Reaction Vials | Low-protein binding microcentrifuge tubes | Room Temperature |

| Desalting Columns | Appropriate molecular weight cutoff to separate conjugate from excess reagents | Room Temperature |

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This protocol is recommended when the carboxyl-containing molecule also possesses primary amines to prevent self-polymerization.

1. Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[4] A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[4]

2. Activation of Carboxyl Groups:

-

Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

-

Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the molecule solution. The recommended molar ratio of Carboxyl-Molecule:EDC:NHS is typically 1:2:5, but may require optimization.[3]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]

3. Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent unwanted side reactions, remove excess EDC and NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer. This step also allows for adjusting the pH for the subsequent coupling reaction.[3]

4. Coupling with this compound:

-

Immediately after activation (or buffer exchange), add the this compound solution to the activated molecule. A 10- to 50-fold molar excess of the amine-PEG linker over the carboxyl-containing molecule is a good starting point for optimization.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using Coupling Buffer if necessary. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[3]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

5. Quenching the Reaction:

-

Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[3] Common quenching agents include Tris, glycine, or hydroxylamine.[3] Hydroxylamine will hydrolyze unreacted NHS esters, regenerating the original carboxyl group.[3]

-

Incubate for 15 minutes at room temperature.

6. Purification of the Conjugate:

-

Remove unreacted this compound and quenching reagents by dialysis or using a desalting column.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| Activation pH | 4.7 - 6.0 | MES buffer is recommended as it does not contain competing amines or carboxyls.[1] |

| Coupling pH | 7.2 - 8.0 | PBS or sodium phosphate buffer is suitable.[3] |

| Molar Ratio (Carboxyl:EDC:NHS) | 1:2:5 (Starting Point) | Optimization is often required for best results.[3] |

| Molar Excess of this compound | 10 - 50 fold | Higher excess can drive the reaction to completion. |

| Activation Time | 15 - 30 minutes | At room temperature. |

| Coupling Time | 2 hours (RT) or Overnight (4°C) | Longer incubation at 4°C may be beneficial for sensitive molecules.[3] |

| Quenching Concentration | 20 - 50 mM | Tris, Glycine, or Hydroxylamine.[3] |

Visualizations

Caption: Reaction mechanism of EDC/NHS coupling.

Caption: Experimental workflow for two-step EDC/NHS coupling.

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Low or No Coupling Yield | Inactive EDC/NHS | Use fresh, properly stored reagents. Equilibrate to room temperature before opening. |

| Suboptimal pH | Verify the pH of Activation and Coupling buffers. | |

| Presence of competing nucleophiles | Ensure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates. | |

| Hydrolysis of NHS-ester | Proceed to the coupling step immediately after activation. | |

| Precipitation of Protein | High concentration of EDC | Reduce the molar excess of EDC. |

| Protein instability in buffer | Ensure the protein is soluble and stable at the reaction pH. Perform a buffer exchange test prior to conjugation. | |

| Steric Hindrance | PEG chain interfering with reaction | While PEG1 is short, for larger molecules, consider optimizing linker length if coupling is inefficient.[5] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Conjugation using Methylamino-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as peptides and proteins, is a cornerstone technique in drug development. This modification can dramatically improve the therapeutic properties of a peptide by increasing its solubility, extending its in vivo half-life, reducing renal clearance, and masking epitopes to decrease immunogenicity.[1][2] These pharmacokinetic and pharmacodynamic enhancements can lead to less frequent dosing and improved patient compliance.[3]

This document provides a comprehensive guide to the conjugation of a peptide's carboxylic acid groups (located at the C-terminus or on the side chains of aspartic and glutamic acid residues) with Methylamino-PEG1-acid. This specific linker is a short, hydrophilic spacer featuring a terminal methylamine (B109427) group for conjugation. The formation of a stable amide bond is achieved through the widely used and efficient carbodiimide (B86325) crosslinker chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by EDC and NHS:

-

Activation of the Peptide Carboxyl Group: EDC activates a carboxyl group on the peptide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable NHS-Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable, covalent amide bond, releasing NHS. The inclusion of NHS is crucial as it significantly increases the efficiency of the coupling reaction.[2]

Materials and Equipment

Reagents:

-

Peptide with at least one accessible carboxyl group (C-terminus, Asp, or Glu)

-

This compound HCl salt

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine (B1172632), pH 8.0

-

Purification Buffers (e.g., for RP-HPLC: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile)

-

High-purity water and solvents (DMF or DMSO for stock solutions)

Equipment:

-

pH meter

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Standard laboratory glassware

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

-

Lyophilizer

Experimental Protocols

Reagent Preparation

-

Peptide Solution: Prepare a 1-5 mg/mL solution of the peptide in Activation Buffer (0.1 M MES, pH 5.5). Ensure the peptide is fully dissolved.

-

This compound Solution: Prepare a stock solution of this compound in high-purity water or the Activation Buffer. The concentration should be calculated to achieve the desired molar excess in the reaction.

-

EDC and NHS Solutions: Shortly before initiating the reaction, prepare fresh solutions of EDC and NHS in high-purity water or Activation Buffer. Do not store these solutions for extended periods as they are moisture-sensitive.

Peptide Conjugation Procedure

This protocol is a starting point and may require optimization based on the specific peptide.

-

Activation Step:

-

To the dissolved peptide solution, add NHS to the desired final concentration. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[2]

-

Add EDC to the solution to initiate the activation of the carboxyl groups.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[2]

-

-

Conjugation Step:

-

Immediately after the activation step, add the prepared this compound solution to the activated peptide. A 10- to 50-fold molar excess of the PEG reagent is recommended to ensure complete reaction.[2]

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer (e.g., PBS). The reaction of the NHS-ester with the amine is most efficient at this pH range.[1]

-

Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may necessitate a longer reaction time.[2]

-

-

Quenching the Reaction:

-

To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purification of the PEGylated Peptide

The purification method of choice will depend on the properties of the peptide and the PEG conjugate. Reverse-phase HPLC is often effective for peptide purification.

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Procedure:

-

Acidify the quenched reaction mixture with TFA to a pH of 2-3.

-

Inject the mixture onto the equilibrated C18 column.

-

Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

-

The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.[2]

-

Collect fractions and analyze for the desired product.

-

Alternative purification methods include Size Exclusion Chromatography (SEC), which separates molecules based on size, and Ion Exchange Chromatography (IEX), which separates based on charge.[4]

Characterization of the PEGylated Peptide

-

Purity Analysis: Analytical RP-HPLC can be used to determine the purity of the final product.

-

Identity Verification: Mass spectrometry (MALDI-TOF or ESI-MS) should be used to confirm the molecular weight of the PEGylated peptide, verifying successful conjugation.

Data Presentation

The following table provides an example of expected outcomes for a typical peptide conjugation reaction using this compound. Actual results will vary depending on the specific peptide and reaction conditions.

| Parameter | Target Value | Typical Result | Analysis Method |

| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility | - |

| Molar Ratio (Peptide:EDC:NHS) | 1:2:5 (starting point) | Optimized for specific peptide | - |

| Molar Ratio (Peptide:PEG-Amine) | 1:20 | Optimized for reaction completion | - |

| Reaction Time (Conjugation) | 2-16 hours | 4 hours | RP-HPLC Monitoring |

| Post-Purification Yield | >40% | 40-70% | UV Spectrophotometry |

| Post-Purification Purity | >95% | >95% | Analytical RP-HPLC |

| Identity Confirmation | Expected Molecular Weight | Confirmed by Mass Spec | MALDI-TOF or ESI-MS |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis.- Non-optimal pH for activation or conjugation.- Steric hindrance at the carboxyl site. | - Use fresh, high-quality EDC and NHS.- Carefully control the pH at each step (5.5 for activation, 7.2-7.5 for conjugation).- Increase reaction time or temperature; consider a longer PEG linker if steric hindrance is significant. |

| Multiple PEGylation Products | - Presence of multiple accessible carboxyl groups (Asp, Glu, C-terminus). | - If site-specific conjugation is required, use protecting groups during peptide synthesis to block other carboxylates.- Optimize stoichiometry to favor mono-PEGylation. |

| Peptide Degradation | - Peptide is unstable at the reaction pH or temperature. | - Perform the reaction at 4°C for a longer duration.- Ensure all buffers are freshly prepared and of high purity. |

| Difficulty in Purification | - Similar hydrophobicity of starting material and product. | - Optimize the HPLC gradient for better separation.- Consider alternative purification methods like IEX or HIC. |

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway of EDC/NHS mediated peptide conjugation.

Experimental Workflow

References

Activating the Carboxylic Acid of Methylamino-PEG1-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the activation of the terminal carboxylic acid group of Methylamino-PEG1-acid. This critical step is essential for the subsequent conjugation of this bifunctional linker to primary amine-containing molecules, such as proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond. The protocols outlined below describe two common and effective methods for carboxylic acid activation: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the use of the uronium-based coupling agent, [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU).

Introduction to Carboxylic Acid Activation

Direct amide bond formation between a carboxylic acid and an amine is generally slow and inefficient. Therefore, the carboxylic acid group of this compound must first be converted into a more reactive species, an active ester, which can then readily react with a primary amine. This two-step process, particularly the EDC/NHS method, is widely employed in bioconjugation due to its efficiency and mild reaction conditions.[1] The resulting activated this compound can be used in various applications, including the development of antibody-drug conjugates (ADCs) where it acts as a hydrophilic spacer.[2]

Activation Methods at a Glance

Two primary methods for the activation of the carboxylic acid group of this compound are presented:

-

EDC/NHS Chemistry: This is a widely used method where EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, traps the O-acylisourea to form a more stable amine-reactive NHS ester.[1] This two-step, one-pot reaction is highly efficient and minimizes side reactions.[1][3]

-

HATU Chemistry: HATU is a uronium salt-based coupling reagent that reacts with carboxylic acids to form a highly reactive OAt-active ester.[4][5] This method is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered molecules.[4][6][7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[4]

Quantitative Data Summary

The following tables summarize the key reaction parameters for the activation and subsequent conjugation of this compound.

Table 1: Reaction Conditions for EDC/NHS Activation

| Parameter | Condition | Notes |

| Activation Reagents | EDC, NHS (or Sulfo-NHS) | EDC is the primary activator; NHS stabilizes the active intermediate.[1] |

| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 1.5 : 1.5 (Typical) | An excess of EDC and NHS is often used to drive the reaction.[8] |

| Solvent | Anhydrous DMF, DMSO, DCM, or MES buffer | Choice of solvent depends on the solubility of the substrate.[9][10] |

| Activation pH | 4.5 - 6.0 | Most efficient for the formation of the NHS ester.[8][9][11] |

| Activation Time | 15 - 30 minutes | At room temperature.[8][9][11] |

| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with primary amines.[9][11] |

| Conjugation Time | 2 hours - overnight | At room temperature or 4°C.[8][11] |

| Quenching Reagents | Hydroxylamine, Tris, Glycine | To deactivate any unreacted NHS esters.[9][11] |

Table 2: Reaction Conditions for HATU Activation

| Parameter | Condition | Notes |

| Activation Reagent | HATU | A highly efficient coupling reagent.[4] |

| Base | DIPEA or Triethylamine | A non-nucleophilic base is required.[4] |

| Molar Ratio (PEG-Acid:HATU:Base) | 1 : 1.2 : 2 | Molar ratios can be optimized based on the substrate. |

| Solvent | Anhydrous DMF or other polar aprotic solvents | DMF is a common choice.[4] |

| Activation & Conjugation | One-pot reaction | The amine is typically added after a brief pre-activation period. |

| Reaction Time | 1 - 4 hours | Generally faster than the EDC/NHS method.[4] |

| Temperature | Room Temperature | Mild reaction conditions.[4] |

Experimental Protocols

Protocol 1: Activation of this compound using EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule in an aqueous buffer system.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[12]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or Borate buffer, pH 8.0[12]

-

Amine-containing molecule (e.g., protein, peptide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for stock solutions)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in the Activation Buffer or an organic solvent like DMF or DMSO if necessary for solubility.[9]

-

Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.

-

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

-

Add a 1.5 molar excess of EDC to the this compound solution.

-

Immediately add a 1.5 molar excess of NHS to the reaction mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[8]

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[9][11] Adjust with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8][11]

-

-

Quenching of the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[11]

-

-

Purification:

-

Purify the resulting conjugate using standard methods such as dialysis, size-exclusion chromatography (SEC), or other appropriate chromatographic techniques to remove excess reagents and byproducts.

-

Protocol 2: Activation of this compound using HATU

This protocol details the activation of the carboxylic acid group of this compound using HATU in an organic solvent, which is suitable for moisture-sensitive substrates.

Materials:

-

This compound

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Amine-containing molecule

-

Anhydrous solvents for workup and purification (e.g., diethyl ether, dichloromethane)

Procedure:

-